N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-chlorophenyl)-9H-purine-2,6-diamine
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Overview
Description
N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-chlorophenyl)-9H-purine-2,6-diamine is a complex organic compound that features an imidazole ring, a chlorophenyl group, and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-chlorophenyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions using appropriate alkyl halides.
Incorporation of the Chlorophenyl Group: The chlorophenyl group is usually introduced through electrophilic aromatic substitution reactions.
Formation of the Purine Base: The purine base is synthesized through condensation reactions involving formamide and other nitrogen-containing compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-chlorophenyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the imidazole and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-chlorophenyl)-9H-purine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-chlorophenyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, altering their function. The purine base can mimic natural nucleotides, interfering with DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-methylphenyl)-9H-purine-2,6-diamine
- N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-bromophenyl)-9H-purine-2,6-diamine
Uniqueness
N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-chlorophenyl)-9H-purine-2,6-diamine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
6-N-(4-chlorophenyl)-2-N-(3-imidazol-1-ylpropyl)-7H-purine-2,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN8/c18-12-2-4-13(5-3-12)23-16-14-15(22-10-21-14)24-17(25-16)20-6-1-8-26-9-7-19-11-26/h2-5,7,9-11H,1,6,8H2,(H3,20,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKQGVJIDNYKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC3=C2NC=N3)NCCCN4C=CN=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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